Vandetanib - 443913-73-3

Vandetanib

Catalog Number: EVT-287315
CAS Number: 443913-73-3
Molecular Formula: C22H24BrFN4O2
Molecular Weight: 475.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vandetanib, also known as Zactima or ZD6474, is a small molecule classified as a multi-kinase inhibitor. [] It plays a significant role in scientific research, particularly in the field of oncology, due to its inhibitory activity against various receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor 2 (VEGFR2), epidermal growth factor receptor (EGFR), and RET. [, ] Its use in research focuses on exploring its effects on cancer cell signaling, angiogenesis, and tumor growth in various cancer models.

Future Directions
  • Investigating mechanisms of resistance: Understanding the mechanisms of acquired resistance to Vandetanib, such as the development of EGFR T790M mutations, [] could lead to strategies to overcome resistance and improve its clinical efficacy. []
  • Combination therapy: Combining Vandetanib with other targeted therapies or chemotherapeutic agents could potentially enhance its antitumor activity and overcome resistance. [, , , , ]
  • Biomarker development: Identifying predictive biomarkers for response to Vandetanib therapy could help personalize treatment and improve patient outcomes. [, ]
  • Exploring new applications: Investigating the potential efficacy of Vandetanib in other cancer types where its target RTKs are implicated could expand its clinical utility. [, , , , , , ]
Classification
  • Type: Synthetic organic compound
  • Class: Tyrosine kinase inhibitor
  • Use: Antineoplastic agent for cancer treatment
Synthesis Analysis

The synthesis of Vandetanib has evolved over time, with recent methods focusing on efficiency and yield. A notable method involves a Dimroth rearrangement, which streamlines the process to nine steps compared to earlier methods that required up to fourteen steps. This method enhances yield and reduces the need for harsh reagents typically used in prior syntheses.

Key Steps in Synthesis

Molecular Structure Analysis

Vandetanib has a complex molecular structure characterized by its quinazoline core. Its molecular formula is C22H24ClFN4OC_{22}H_{24}ClFN_4O, and it features several functional groups that contribute to its biological activity.

Structural Features

  • Core Structure: Quinazoline derivative
  • Functional Groups: Includes a piperidine ring and halogen substituents.
  • Molecular Weight: Approximately 393.9 g/mol
  • Melting Point: 235 °C .

The structure allows Vandetanib to interact effectively with various tyrosine kinases, which is essential for its mechanism of action.

Chemical Reactions Analysis

Vandetanib undergoes several chemical reactions during its synthesis and metabolism:

  1. Hydrogenation: Involves adding hydrogen to unsaturated bonds within the molecular structure.
  2. Condensation Reactions: These reactions are critical for forming the initial quinazoline framework.
  3. Reduction Reactions: Used to convert intermediates into the final product by reducing functional groups .

Reaction Conditions

  • Hydrogenation typically occurs under pressure with palladium catalysts.
  • Condensation reactions often require specific temperatures and inert atmospheres to prevent decomposition.
Mechanism of Action

Vandetanib functions primarily as a multi-targeted tyrosine kinase inhibitor. It inhibits the activity of several key receptors involved in tumor growth and angiogenesis:

  1. Epidermal Growth Factor Receptor (EGFR): Inhibition leads to reduced proliferation of cancer cells.
  2. Vascular Endothelial Growth Factor Receptor (VEGFR): Reduces angiogenesis, thereby limiting blood supply to tumors.
  3. Rearranged During Transfection (RET) Receptor: Inhibition affects signaling pathways critical for cancer cell survival.

The inhibition potency varies across different receptors, with IC50 values indicating significant selectivity towards VEGFR-2 compared to other kinases .

Physical and Chemical Properties Analysis

Vandetanib exhibits distinct physical and chemical properties that influence its pharmacokinetics:

  • Solubility: Highly dependent on pH; solubility ranges from 41 mg/mL in hydrochloric acid to 0.3 mg/mL at neutral pH.
  • Partition Coefficient (Log P): 4.7 at pH 11, indicating lipophilicity which aids in membrane permeability.
  • Stability: Relatively stable under standard conditions but sensitive to extreme pH levels .

Relevant Data

  • Two pKa values reported are 5.2 (for aminoquinazoline) and 9.4 (for piperidine), indicating basic characteristics that influence its absorption and distribution.
Applications

Vandetanib's primary application is in oncology, specifically for treating medullary thyroid carcinoma. Its ability to inhibit multiple kinases makes it a valuable therapeutic agent against various solid tumors.

Scientific Applications

  1. Cancer Treatment: Approved for use in patients with advanced medullary thyroid carcinoma.
  2. Research Tool: Used in preclinical studies to explore kinase inhibition mechanisms and develop new derivatives with enhanced efficacy .
  3. Drug Development: Ongoing research aims at synthesizing Vandetanib derivatives that may exhibit improved pharmacological properties or target additional pathways involved in cancer progression.
Introduction to Vandetanib: Molecular and Therapeutic Context

Structural Characterization and Biopharmaceutical Classification

Vandetanib (chemical name: N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine) possesses a distinctive molecular architecture optimized for tyrosine kinase inhibition. Its chemical formula is C₂₂H₂₄BrFN₄O₂, with a molecular weight of 475.354 g/mol. The compound features a quinazoline core structure substituted with multiple functional groups that confer both target specificity and distinctive pharmaceutical properties [3] [6] [7]:

  • Quinazoline backbone: Serves as the ATP-mimetic scaffold that binds the kinase domain
  • 4-Bromo-2-fluorophenyl group: Projects into hydrophobic regions of the kinase active site
  • 1-Methylpiperidin-4-ylmethoxy group: Enhances solubility and influences pharmacokinetics
  • Methoxy substituent at position 6: Contributes to target binding affinity

Vandetanib is formally classified as a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low aqueous solubility (0.008 mg/mL at physiological pH) and high permeability. This classification has significant implications for drug formulation strategies, as the limited solubility represents the rate-limiting step for oral bioavailability. Crystallographic analyses reveal that vandetanib molecules form a three-dimensional network stabilized by N–H⋯N hydrogen bonds in the solid state, contributing to its stability but also presenting formulation challenges [7].

Table 1: Structural and Biopharmaceutical Properties of Vandetanib

PropertyCharacterizationSignificance
Chemical FormulaC₂₂H₂₄BrFN₄O₂Defines elemental composition
Molecular Weight475.354 g/molInfluences pharmacokinetic distribution
Core StructureQuinazoline derivativeProvides kinase inhibitory activity
Key Functional MoietiesBromophenyl, fluorophenyl, methylpiperidine, methoxyConfer target specificity and solubility profile
BCS ClassificationClass II (Low solubility, High permeability)Guides formulation development
Aqueous Solubility0.008 mg/mL at pH 7.4Limits oral bioavailability
Protein Binding90-96% (Primarily albumin)Affects free drug concentration

Recent pharmaceutical research has addressed solubility limitations through crystal engineering approaches. Novel molecular adducts with aliphatic dicarboxylic acids (succinic, adipic, pimelic, azelaic, and sebacic acids) demonstrate enhanced dissolution profiles through proton transfer between the carboxylic acid group and vandetanib's N-methyl piperidine moiety. These modifications generate charge-assisted N⁺–H⋯O⁻ hydrogen bonds, replacing the original N–H⋯N interactions and significantly improving solubility while maintaining structural stability [7].

Historical Development and Regulatory Approvals

The developmental trajectory of vandetanib reflects the evolution of molecularly targeted oncology therapeutics. Initially identified as ZD6474 during preclinical development by AstraZeneca, the compound emerged from systematic structure-activity relationship studies focused on quinazoline derivatives with dual kinase inhibitory activity. Early research demonstrated potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) phosphorylation (IC₅₀ = 40 nM) and significant activity against rearranged during transfection (RET) tyrosine kinase (IC₅₀ = 130 nM), positioning it as a promising candidate for thyroid malignancies driven by RET abnormalities [3] [8].

The regulatory journey of vandetanib features several landmark events:

  • Orphan Drug Designation: Granted in 2005 by the U.S. Food and Drug Administration (FDA) for medullary thyroid cancer, acknowledging the unmet medical need in this rare malignancy and providing development incentives [4] [6].
  • Phase III ZETA Trial: This pivotal study (NCT00410761) randomized 331 patients with unresectable locally advanced or metastatic medullary thyroid cancer to vandetanib (300 mg daily) or placebo. Results demonstrated a statistically significant 65% reduction in progression risk (Hazard Ratio = 0.35; 95% CI = 0.24-0.53; p<0.0001). Median progression-free survival was at least 22.6 months in the vandetanib arm versus 16.4 months in the placebo arm, establishing clinical efficacy [4] [5].
  • FDA Approval: Achieved on April 6, 2011, specifically for symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease. This approval marked vandetanib as the first systemic therapy specifically indicated for this malignancy [1] [4].
  • European Medicines Agency Approval: Granted in February 2012, expanding global access to the medication [6].
  • Pediatric Extension: Approval extended to adolescents and children older than 5 years with advanced hereditary medullary thyroid cancer, addressing a critical pediatric oncology need [5].

The commercial history of vandetanib includes transfer of rights from AstraZeneca to Sanofi/Genzyme in 2015, illustrating the dynamic landscape of oncology drug commercialization. The drug continues to be marketed under the proprietary name Caprelsa [6].

Table 2: Key Regulatory Milestones in Vandetanib Development

YearRegulatory EventSignificance
2005Orphan Drug Designation (FDA)Recognized potential for rare malignancy treatment
2004-2010Phase II Clinical TrialsDemonstrated 20-45% objective response rates in advanced MTC patients
2011FDA Approval (April 6)First specific therapy for advanced MTC
2012European Medicines Agency ApprovalExpanded global accessibility
2015Rights acquisition by Sanofi/GenzymeCommercialization transition
2016Pediatric extension (EMA)Approved for children >5 years with advanced hereditary MTC

Role in Precision Oncology and Targeted Therapy Paradigms

Vandetanib exemplifies the precision oncology approach through its specific mechanism of action targeting molecular aberrations in medullary thyroid cancer. As a multi-kinase inhibitor, it primarily exerts antitumor effects through three distinct but interconnected mechanisms:

  • RET Kinase Inhibition: The compound potently inhibits RET tyrosine kinase activity (IC₅₀ = 130 nM), which represents the primary oncogenic driver in hereditary medullary thyroid cancer (MEN2A, MEN2B, FMTC) and approximately 40% of sporadic cases. RET inhibition disrupts downstream signaling through RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, reducing tumor cell proliferation and survival [3] [5] [8].
  • Anti-angiogenic Action: Vandetanib demonstrates potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) (IC₅₀ = 40 nM), with additional activity against VEGFR-3 (IC₅₀ = 110 nM). This blockade suppresses tumor angiogenesis by inhibiting endothelial cell proliferation, migration, and survival, effectively starving tumors of necessary blood supply [3] [8].
  • Epidermal Growth Factor Receptor Inhibition: By targeting epidermal growth factor receptor (EGFR) (IC₅₀ = 500 nM), vandetanib interferes with tumor cell proliferation and survival pathways while simultaneously disrupting EGFR-mediated production of angiogenic growth factors, creating an indirect anti-angiogenic effect [3] [8] [9].

The precision oncology application of vandetanib is particularly evident in medullary thyroid cancers harboring activating RET mutations. The drug shows enhanced efficacy against tumors with specific mutations including M918T (common in MEN2B and sporadic MTC), C634 (prevalent in MEN2A), and other cysteine codon mutations (618, 620). However, resistance may emerge through the V804M gatekeeper mutation in the RET kinase domain, which impairs drug binding and represents a recognized limitation of vandetanib monotherapy [6] [8].

Beyond its primary indications, vandetanib has demonstrated in vitro activity against other kinase-driven malignancies through off-target effects, including inhibition of platelet-derived growth factor receptor (PDGFR), TIE-2, and members of the EPH receptor family. Research also indicates that vandetanib modulates ATP-binding cassette transporters (ABCB1, ABCC1, ABCG2), potentially reversing multidrug resistance phenotypes in various cancers, though these applications remain investigational [9] [10].

Table 3: Kinase Targets and Therapeutic Implications in Precision Oncology

Molecular TargetIC₅₀ ValueBiological ConsequenceTherapeutic Impact
RET Kinase130 nMInhibition of downstream MAPK and PI3K signalingDirect antitumor effect in RET-mutant MTC
VEGFR-2 (KDR)40 nMSuppression of tumor angiogenesisAntiangiogenic effect reducing tumor perfusion
VEGFR-3 (FLT4)110 nMInhibition of lymphangiogenesisPotential reduction in metastatic spread
EGFR (HER1)500 nMReduced tumor proliferation; indirect antiangiogenesisComplementary antitumor and antiangiogenic effects
Off-target KinasesVariableModulation of PDGFR, TIE-2, EPH receptorsPotential expanded applications beyond MTC

The integration of vandetanib into the precision oncology paradigm necessitates molecular characterization of tumors through companion diagnostics. Current clinical practice incorporates RET mutation testing to identify patients most likely to benefit from therapy, particularly those with advanced hereditary forms of medullary thyroid cancer. Additionally, serial monitoring of serum calcitonin and carcinoembryonic antigen levels provides pharmacodynamic markers of treatment response, reflecting the secretory phenotype of medullary thyroid cancer cells [5] [8].

Vandetanib's clinical efficacy extends beyond objective tumor response metrics to include significant disease stabilization and delayed progression. In the ZETA trial, 53% of patients achieved stable disease lasting ≥24 weeks, complementing the 20% partial response rate. This disease control reflects the compound's multi-targeted mechanism, simultaneously addressing tumor cell autonomous signaling and microenvironmental support systems [4] [5] [8]. The drug exemplifies how molecularly targeted agents can transform previously untreatable malignancies into manageable chronic conditions within the precision oncology framework.

Properties

CAS Number

443913-73-3

Product Name

Vandetanib

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine

Molecular Formula

C22H24BrFN4O2

Molecular Weight

475.4 g/mol

InChI

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)

InChI Key

UHTHHESEBZOYNR-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC

Solubility

In water, 330 uM (pH 7.4); approx 650 uM (pH approx 6.5)

Synonyms

caprelsa
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine
vandetanib
Zactima
ZD 6474
ZD-6474
ZD6474

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.